molecular formula C6H6N2O3 B2386973 Methyl 5-hydroxypyrimidine-2-carboxylate CAS No. 1415574-30-9

Methyl 5-hydroxypyrimidine-2-carboxylate

Cat. No. B2386973
CAS RN: 1415574-30-9
M. Wt: 154.125
InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxypyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a solid substance that can range in color from white to yellow .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, involves various methods. One approach involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl2-catalyzed three-component coupling reaction . Another method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . They can also be involved in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.13 . It is a solid substance that can range in color from white to yellow . The compound is typically stored at room temperature .

Mechanism of Action

Methyl 5-hydroxypyrimidine-2-carboxylate is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. Additionally, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in cells, and to protect cells from oxidative damage. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxypyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a naturally occurring compound and is readily available. Additionally, it is a highly efficient and high-yielding reaction, and it is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be difficult to handle and store. Additionally, it is not stable in an aqueous environment and can be easily degraded by light and oxygen.

Future Directions

Methyl 5-hydroxypyrimidine-2-carboxylate has potential applications in medicine, biochemistry, and other scientific research. Potential future directions for research include further study of its anti-inflammatory and antioxidant properties, its potential to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules, and its potential to be used in the synthesis of drugs. Additionally, further research could be done on the potential of this compound to be used in the treatment of inflammation and oxidative stress, and its potential to be used as an antioxidant in food products.

Synthesis Methods

Methyl 5-hydroxypyrimidine-2-carboxylate can be synthesized via the reaction of 5-hydroxypyrimidine-2-carboxylic acid with methyl iodide in the presence of silver oxide as a catalyst. The reaction is carried out in aqueous dimethyl sulfoxide (DMSO) at room temperature and produces the desired product in high yield. The reaction is carried out in a two-step process, first with the methyl iodide and then with the silver oxide. The reaction is highly efficient and produces a high yield of the desired product.

Scientific Research Applications

Methyl 5-hydroxypyrimidine-2-carboxylate has been studied for its potential applications in medicine, biochemistry, and other scientific research. It has been used in the synthesis of drugs, as an antioxidant, and for its anticancer properties. Additionally, it has been used to study the effects of inflammation, to study the effects of oxidative stress, and to study the effects of metabolic pathways in cells.

Safety and Hazards

“Methyl 5-hydroxypyrimidine-2-carboxylate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

methyl 5-hydroxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDJOOHPCJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415574-30-9
Record name methyl 5-hydroxypyrimidine-2-carboxylate
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